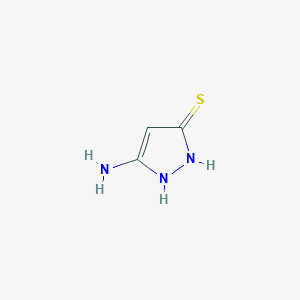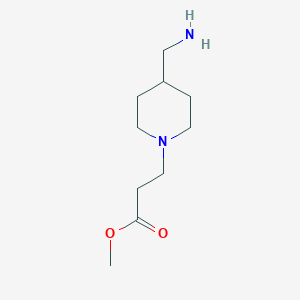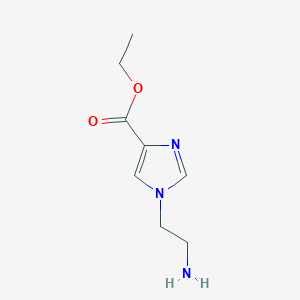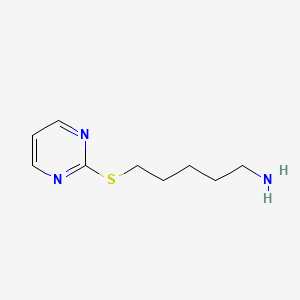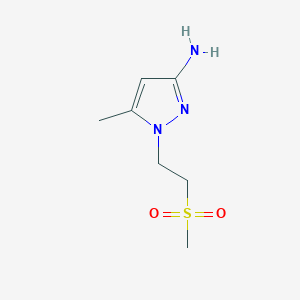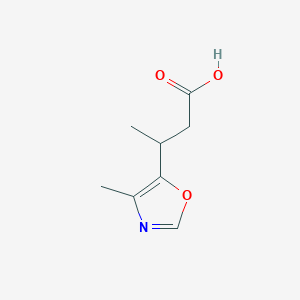![molecular formula C18H31ClN2O4 B13341973 8-(tert-Butyl) 2'-methyl 2'-(aminomethyl)-6-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-2',8-dicarboxylate hydrochloride](/img/structure/B13341973.png)
8-(tert-Butyl) 2'-methyl 2'-(aminomethyl)-6-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-2',8-dicarboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(tert-Butyl) 2’-methyl 2’-(aminomethyl)-6-methyl-8-azaspiro[bicyclo[321]octane-3,1’-cyclopropane]-2’,8-dicarboxylate hydrochloride is a complex organic compound that belongs to the family of azabicyclo compounds
Vorbereitungsmethoden
The synthesis of 8-(tert-Butyl) 2’-methyl 2’-(aminomethyl)-6-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane]-2’,8-dicarboxylate hydrochloride involves several steps. One common method includes the enantioselective construction of the azabicyclo scaffold, which is central to the compound’s structure . This process often starts with an acyclic starting material that contains the necessary stereochemical information. The stereocontrolled formation of the bicyclic scaffold is achieved through various methodologies, including desymmetrization processes starting from achiral tropinone derivatives .
Analyse Chemischer Reaktionen
8-(tert-Butyl) 2’-methyl 2’-(aminomethyl)-6-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane]-2’,8-dicarboxylate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, including:
Chemistry: It is used as a key intermediate in the synthesis of various organic compounds.
Medicine: It is being investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-(tert-Butyl) 2’-methyl 2’-(aminomethyl)-6-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane]-2’,8-dicarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as changes in neurotransmitter levels or alterations in cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 8-(tert-Butyl) 2’-methyl 2’-(aminomethyl)-6-methyl-8-azaspiro[bicyclo[3.2.1]octane]-3,1’-cyclopropane]-2’,8-dicarboxylate hydrochloride include:
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate: This compound shares a similar azabicyclo scaffold and is used in similar applications.
tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate: Another compound with a related structure, used in organic synthesis and medicinal chemistry.
These compounds highlight the unique structural features and potential applications of 8-(tert-Butyl) 2’-methyl 2’-(aminomethyl)-6-methyl-8-azaspiro[bicyclo[3.2.1]octane]-3,1’-cyclopropane]-2’,8-dicarboxylate hydrochloride, making it a valuable compound in various scientific fields.
Eigenschaften
Molekularformel |
C18H31ClN2O4 |
|---|---|
Molekulargewicht |
374.9 g/mol |
IUPAC-Name |
8-O-tert-butyl 1-O'-methyl 1'-(aminomethyl)-6-methylspiro[8-azabicyclo[3.2.1]octane-3,2'-cyclopropane]-1',8-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C18H30N2O4.ClH/c1-11-6-12-7-17(9-18(17,10-19)14(21)23-5)8-13(11)20(12)15(22)24-16(2,3)4;/h11-13H,6-10,19H2,1-5H3;1H |
InChI-Schlüssel |
KGRMPDARFXFNED-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2CC3(CC1N2C(=O)OC(C)(C)C)CC3(CN)C(=O)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5'-Bromospiro[cyclopropane-1,2'-indoline]-3'-carboxylic acid](/img/structure/B13341902.png)
